Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-, methyl ester
Description
Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-, methyl ester (CAS-related CID: 215197) is a benzoic acid derivative with a methyl ester group at the carboxylic acid position, a methoxy substituent at the 2-position, and a 4-methylthiazole ring at the 5-position of the benzene ring. Its molecular formula is C₁₃H₁₃NO₃S, and its SMILES notation is CC1=CSC(=N1)C2=CC(=C(C=C2)OC)C(=O)OC . Predicted physicochemical properties include a molecular weight of 263.31 g/mol and collision cross-section (CCS) values for various adducts, such as 158.8 Ų for [M+H]+ and 161.5 Ų for [M-H]- .
Properties
CAS No. |
35195-79-0 |
|---|---|
Molecular Formula |
C13H13NO3S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
methyl 2-methoxy-5-(4-methyl-1,3-thiazol-2-yl)benzoate |
InChI |
InChI=1S/C13H13NO3S/c1-8-7-18-12(14-8)9-4-5-11(16-2)10(6-9)13(15)17-3/h4-7H,1-3H3 |
InChI Key |
NTXFYBSZHPXZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=C(C=C2)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reaction mixture to ensure complete esterification. The thiazolyl group can be introduced through a series of substitution reactions involving appropriate thiazole derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using benzoic acid derivatives and methanol. The reaction is typically carried out in the presence of strong acid catalysts such as sulfuric acid or hydrochloric acid. The process may also involve purification steps such as distillation and recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-, methyl ester has potential applications in the pharmaceutical field. Studies have shown that it can bind to specific enzymes and receptors, leading to the modulation of biochemical pathways, suggesting potential therapeutic applications.
Biological Activities
Research has shown that this compound exhibits various biological activities. Its mechanism of action involves interactions with specific molecular targets within biological systems, potentially modulating enzyme or receptor activity. The thiazolyl group enhances its ability to interact with sulfur-containing biomolecules, which may influence numerous biochemical pathways.
Antifeedant Activity
Methyl 2-hydroxy-3-methoxybenzoate has potential for use in practical protection of conifer transplants, as studies have shown it to have antifeedant activity . Further synthesis and bioassays are needed to predict the optimal structure for maximal antifeedant activity, and more comparisons of similar compounds are also needed before structure–activity patterns can be properly discussed .
Structural Similarity and Unique Aspects
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-ethyl ester | Ethyl instead of methyl group | Different solubility and reactivity |
| Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-propyl ester | Propyl instead of methyl group | Varies in hydrophobicity |
| Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-butyl ester | Butyl instead of methyl group | Increased lipophilicity |
Mechanism of Action
The mechanism of action of benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiazolyl group allows for interactions with sulfur-containing biomolecules, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole or Heterocyclic Substituents
Physicochemical Properties
Functional and Application Comparisons
Stability and Reactivity
- The 4-methylthiazole group in the target compound may confer moderate stability compared to bromoacetyl () or iodo-substituted () analogues, which are more reactive due to halogen lability .
- Sulfonyl groups () increase hydrophilicity and resistance to enzymatic degradation compared to thiazole or methoxy substituents .
Biological Activity
Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-, methyl ester is an organic compound belonging to the class of benzoic acid derivatives. Its unique chemical structure, featuring a methoxy group and a thiazolyl group, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H13N1O3S1
- Molecular Weight : 263.31 g/mol
- Structural Features :
- Methoxy group
- Thiazolyl group
- Methyl ester functional group
The presence of these functional groups enhances the compound's ability to interact with biological systems, potentially modulating enzyme or receptor activities.
Research indicates that this compound can bind to specific enzymes and receptors within biological systems. The thiazolyl group may enhance interactions with sulfur-containing biomolecules, influencing various biochemical pathways.
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzoic acid can exhibit significant antimicrobial properties against various pathogens.
- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals and inhibit oxidative stress.
- Antiproliferative Effects : Research indicates potential anticancer properties through the inhibition of cell proliferation in various cancer cell lines .
Antimicrobial Activity
A study evaluating several benzoic acid derivatives found that those with thiazole moieties displayed enhanced antimicrobial activity compared to their non-thiazole counterparts. The mechanism was attributed to their ability to disrupt bacterial cell membranes and inhibit metabolic pathways .
Antioxidant Activity
In vitro assays demonstrated that benzoic acid derivatives could significantly reduce oxidative stress markers in cultured cells. This suggests potential applications in preventing oxidative damage in various diseases .
Antiproliferative Effects
Research has shown that benzoic acid derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC50 values ranged from 5 to 15 µM, indicating moderate potency in inhibiting tumor cell proliferation .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-ethyl ester | Ethyl instead of methyl group | Different solubility and reactivity |
| Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-propyl ester | Propyl instead of methyl group | Varies in hydrophobicity |
| Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-butyl ester | Butyl instead of methyl group | Increased lipophilicity |
This compound stands out due to its specific functional groups which influence its reactivity and solubility characteristics compared to other structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
